molecular formula C15H19F2N3O B2626888 N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide CAS No. 1355929-48-4

N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide

Cat. No.: B2626888
CAS No.: 1355929-48-4
M. Wt: 295.334
InChI Key: PZOQMGWASAUXBS-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a cyano group, difluorophenyl group, and a propylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide under basic conditions.

    Introduction of the difluorophenyl group: This step involves the reaction of the intermediate with a difluorobenzene derivative, often using a palladium-catalyzed coupling reaction.

    Formation of the propylamino group: This can be accomplished through the reaction of the intermediate with a suitable amine, such as propylamine, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-efficiency, yield, and purity. Common industrial methods include:

    Batch processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous flow processing: Where the reactants are continuously fed into a reactor and the product is continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor binding: The compound may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.

    Pathway modulation: The compound may affect various cellular pathways, such as the MAPK/ERK or PI3K/Akt pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(ethyl)amino]propanamide: Differing by the length of the alkyl chain in the amino group.

    N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(butyl)amino]propanamide: Differing by the length of the alkyl chain in the amino group.

    N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(isopropyl)amino]propanamide: Differing by the branching of the alkyl chain in the amino group.

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O/c1-3-7-20(2)8-6-15(21)19-14(10-18)12-5-4-11(16)9-13(12)17/h4-5,9,14H,3,6-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOQMGWASAUXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)CCC(=O)NC(C#N)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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